1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including transition-metal-catalyzed cyclization reactions.
Bromination and Methylation:
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethyl alcohol (tert-butyl alcohol) to form the desired ester.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an FGFR inhibitor, which makes it a promising candidate for cancer therapy.
Biological Research: The compound is used in various biological assays to study its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: Researchers use this compound to investigate the molecular mechanisms of FGFR signaling pathways and their role in cancer progression.
Drug Development: The compound serves as a lead compound for the development of new drugs targeting FGFRs and other related pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. As a result, the compound can inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit biological activities and are studied for their potential as kinase inhibitors.
1H-Pyrrolo[3,2-b]pyridines: Similar to 1H-Pyrrolo[2,3-b]pyridine derivatives, these compounds are investigated for their therapeutic potential in various diseases.
1H-Pyrrolo[1,2-a]pyrazines: These compounds are known for their diverse biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C13H15BrN2O2 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(14)7-9-5-6-16(11(9)15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
AFXGAYXSKDUYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CN(C2=N1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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